molecular formula C8H9NO3 B3049022 4-Hydroxy-3-methoxybenzamide CAS No. 19072-58-3

4-Hydroxy-3-methoxybenzamide

Cat. No. B3049022
M. Wt: 167.16 g/mol
InChI Key: TZZAKSLHHIJRLL-UHFFFAOYSA-N
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Patent
US07592361B2

Procedure details

A 3% aqueous solution of hydrogen peroxide (155 mL, 0.151 mol) was added to a flask containing 4-hydroxy-3-methoxybenzonitrile (5.00 g, 33.52 mmol) at rt. Solid KOH (9.78 g, 174.33 mmol) was added slowly. Gas was evolved and the temperature of the rose. The solution was stirred for 16 h, and excess sodium sulfite was added. The mixture was then filtered and the solution was acidified to pH 2 with 2N HCl. The aqueous solution was extracted with dichloromethane. The combined organic layers were dried over MgSO4, filtered, and concentrated to give the product as a pale yellow solid (4.27 g, 76.2%). 1H NMR (400 MHz, DMSO-d6) δ 9.52 (s, 1H), 7.75 (s, 1H), 7.42 (d, 1H), 7.34 (dd, 1H), 7.096 (s, 1H), 6.76 (d, 1H), 3.78 (s, 3H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
9.78 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76.2%

Identifiers

REACTION_CXSMILES
OO.[OH:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[CH:6][C:5]=1[O:12][CH3:13].[OH-].[K+].S([O-])([O-])=[O:17].[Na+].[Na+]>>[OH:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]([NH2:9])=[O:17])=[CH:6][C:5]=1[O:12][CH3:13] |f:2.3,4.5.6|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
155 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=C(C#N)C=C1)OC
Step Three
Name
Quantity
9.78 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC1=C(C=C(C(=O)N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.27 g
YIELD: PERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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